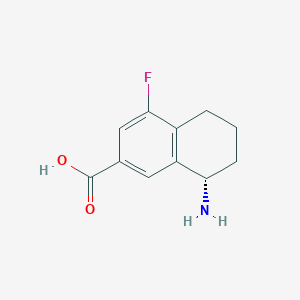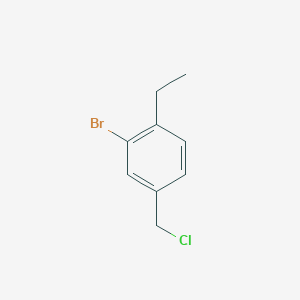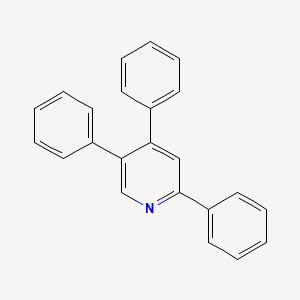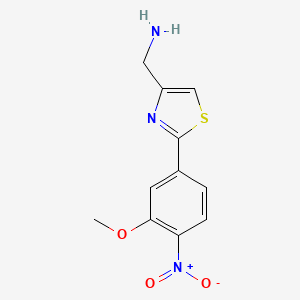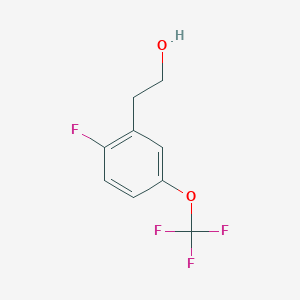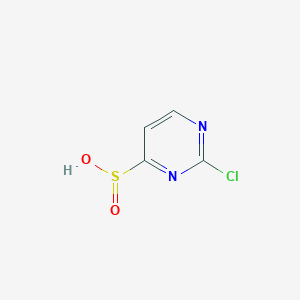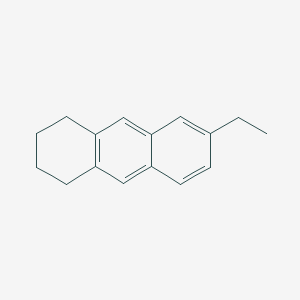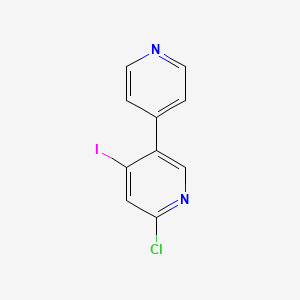
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is an organofluorine compound characterized by the presence of both chlorodifluoromethyl and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene typically involves the introduction of fluorinated groups onto a benzene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluoromethyltrimethylsilane in the presence of a base . Another approach involves the use of difluorocarbene precursors, which react with benzene derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It can be employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: The compound’s unique properties make it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and processes. The compound’s ability to undergo specific chemical reactions allows it to modify biological molecules and influence their activity .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-4-(difluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
1-(Difluoromethyl)-4-(fluoromethyl)benzene: Contains a fluoromethyl group in place of the chlorodifluoromethyl group.
Uniqueness
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is unique due to the presence of both chlorodifluoromethyl and difluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
2629-65-4 |
|---|---|
Molecular Formula |
C8H5ClF4 |
Molecular Weight |
212.57 g/mol |
IUPAC Name |
1-[chloro(difluoro)methyl]-4-(difluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c9-8(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,7H |
InChI Key |
SHPRFEOVDFSXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


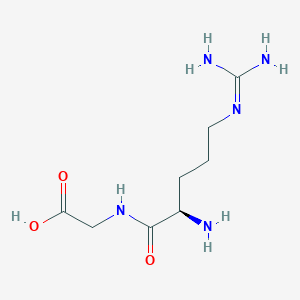
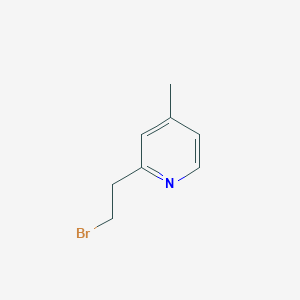
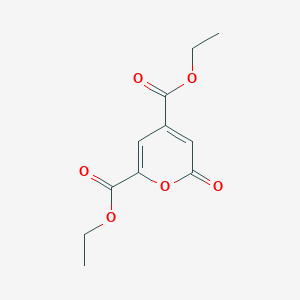
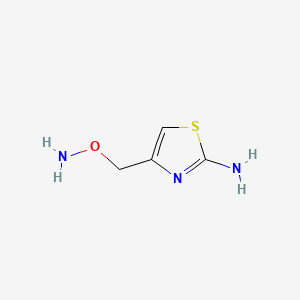
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

